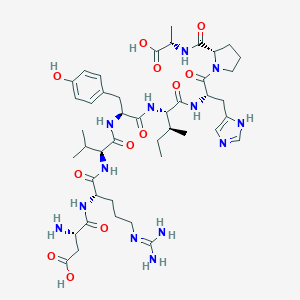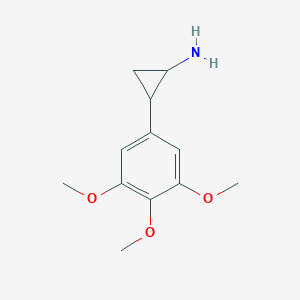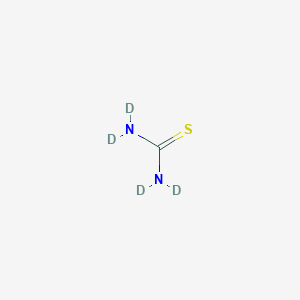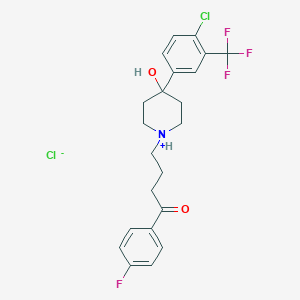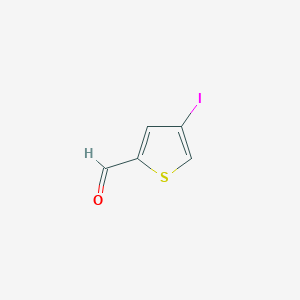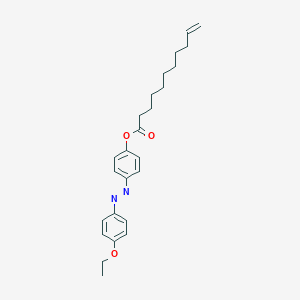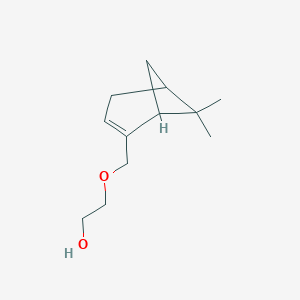
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), also known as DMDO-EtOH, is a synthetic compound used in scientific research. It is a powerful oxidizing agent that has been shown to have a wide range of applications in organic synthesis, including the oxidation of alcohols, alkenes, and other functional groups.
Mecanismo De Acción
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) acts as a single-electron oxidant, which means that it can transfer an electron to a substrate, resulting in the formation of a radical cation. This radical cation can then undergo further reactions, leading to the oxidation of the substrate. The mechanism of action of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is similar to other oxidizing agents such as DDQ and chloranil.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause damage to biological molecules such as proteins, DNA, and lipids. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) should be handled with care and used in a well-ventilated laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has some limitations. It can be expensive to purchase and is not readily available in all laboratory settings. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) can be hazardous to handle and should be used with caution.
Direcciones Futuras
There are several future directions for the use of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) in scientific research. One potential application is in the development of new synthetic methods for the oxidation of alcohols and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI).
Métodos De Síntesis
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is synthesized by the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) with ethanol in the presence of a base such as triethylamine. This reaction produces a yellow-orange solution of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), which can be purified by column chromatography. The synthesis of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been widely used in scientific research as a powerful oxidizing agent. It has been shown to be effective in the oxidation of alcohols, alkenes, and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been used in the development of new synthetic methods and strategies for organic synthesis.
Propiedades
Número CAS |
17140-74-8 |
|---|---|
Nombre del producto |
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol |
InChI |
InChI=1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3 |
Clave InChI |
PGPOWYAOSYMYPB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
SMILES canónico |
CC1(C2CC=C(C1C2)COCCO)C |
Sinónimos |
2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



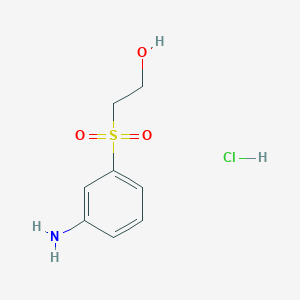
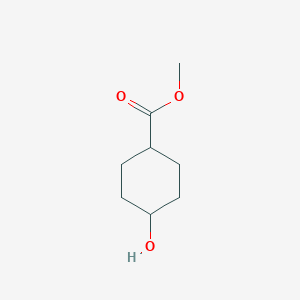
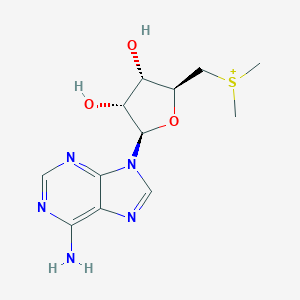
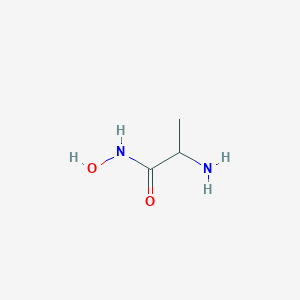

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
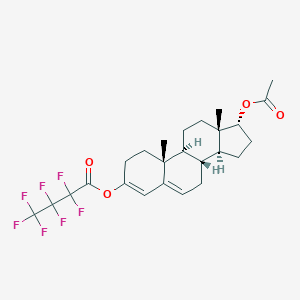
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
